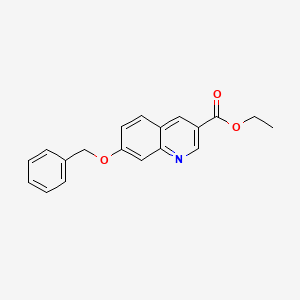

Ethyl 7-(benzyloxy)quinoline-3-carboxylate

Description

Contextualization of Quinoline (B57606) Derivatives in Chemical Biology

The quinoline scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. orientjchem.org This structural motif is not only prevalent in natural alkaloids with profound physiological effects, such as quinine, but is also a key component in a multitude of synthetic therapeutic agents. nih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity. orientjchem.org

Quinoline derivatives are recognized for their extensive range of pharmacological activities. Researchers have extensively documented their potential as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral agents. orientjchem.orgresearchgate.net This wide spectrum of bioactivity has established quinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. For instance, certain quinoline-3-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating the therapeutic potential of this specific subclass. nih.gov The ability to modify the quinoline nucleus continues to drive research into novel derivatives with improved efficacy and selectivity for various disease targets. orientjchem.org

Rationale for Investigating Ethyl 7-(benzyloxy)quinoline-3-carboxylate and its Analogues

The scientific interest in this compound is built upon a rational drug design approach, combining key structural features known to confer biological activity. The investigation into this molecule and its analogues is driven by the established importance of both the quinoline-3-carboxylate core and the benzyloxy substituent.

The ester group at the 3-position of the quinoline ring is a critical feature. Studies have shown that a carboxylic acid or its ester at this position is crucial for the inhibitory activity of certain quinoline derivatives against specific biological targets, such as IGF-1R in cancer cells. orientjchem.org Furthermore, the broader class of quinoline-3-carboxylate derivatives has shown promise as antiproliferative agents. nih.gov

The substituent at the 7-position also plays a significant role in determining the compound's biological profile. The presence of an alkoxy group, such as the benzyloxy group in this case, has been explored in various quinoline-based compounds. For example, research on 8-benzyloxy-substituted quinoline ethers has demonstrated their potential antimicrobial activities. researchgate.net The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, can influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, all of which can affect its interaction with biological macromolecules.

The synthesis and evaluation of molecules like this compound are therefore a logical progression in the field, aiming to create novel compounds by combining pharmacologically important moieties. The exploration of such analogues contributes to building structure-activity relationships (SAR), which are essential for optimizing lead compounds in drug discovery programs. The table below presents findings from studies on related quinoline derivatives, illustrating the biological activities that motivate the investigation of this structural class.

| Compound Class | Substituents of Note | Investigated Activity | Key Findings |

| Quinoline-3-carboxylate Derivatives | Various substitutions | Antiproliferative (MCF-7 & K562 cancer cell lines) | Some analogues showed potent activity with IC50 values as low as 0.33µM and 0.28µM, respectively. nih.gov |

| 4-Quinoline Carboxylic Acids | Various substitutions | Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition | Potent analogues were discovered with IC50 values in the low nanomolar range (e.g., 9.71 nM). acs.org |

| 8-substituted quinoline ethers | Benzyloxy and other ether groups | Antimicrobial | Previously reported series showed activity against Aspergillus niger. researchgate.net |

| Quinoline-3-carboxamide (B1254982) Derivatives | Carboxamide at C3 | Cholesteryl Ester Transfer Protein (CETP) Inhibition | Certain derivatives displayed significant CETP inhibition, with rates up to 80.1%. researchgate.net |

These findings for structurally related compounds provide a strong rationale for the synthesis and biological screening of this compound, positioning it as a molecule with potential for discovery in various therapeutic areas.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

ethyl 7-phenylmethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C19H17NO3/c1-2-22-19(21)16-10-15-8-9-17(11-18(15)20-12-16)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |

InChI Key |

OHAYMAAAESSNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Exploration of Biological Activities and Underlying Molecular Mechanisms of Action

Anticancer Activity Mechanisms

The anticancer properties of quinoline (B57606) derivatives are often multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival.

Inhibition of Cell Proliferation and Induction of Apoptosis

While direct studies detailing the inhibition of cell proliferation and induction of apoptosis specifically by Ethyl 7-(benzyloxy)quinoline-3-carboxylate are limited, the broader class of quinoline-3-carboxylate derivatives has demonstrated significant antiproliferative activity. For instance, various synthesized quinoline-3-carboxylate derivatives have been shown to induce apoptosis through the up-regulation of intrinsic pathways in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia). nih.gov This mode of action is a cornerstone of many anticancer agents, leading to programmed cell death in malignant cells. nih.gov

Cell Cycle Arrest Induction

The regulation of the cell cycle is a critical target in cancer therapy. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from dividing and proliferating. Research on various quinoline derivatives has shown that they can induce cell cycle arrest, often at the G2/M phase. nih.govekb.eg This arrest is frequently linked to the disruption of microtubule dynamics. nih.gov For example, a study on novel quinoline derivatives demonstrated significant cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov This mechanism prevents the cell from entering mitosis, ultimately leading to cell death.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

A significant mechanism underlying the anticancer activity of many quinoline-based compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. By inhibiting the formation of microtubules, these compounds can effectively halt cell division. nih.gov

Many quinoline derivatives exert their effect by binding to the colchicine binding site on β-tubulin. nih.gov This interaction prevents the tubulin dimers from polymerizing into microtubules, disrupting the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Docking studies have confirmed that certain quinoline derivatives fit well within this pocket, interacting with crucial amino acid residues. nih.gov

| Compound Class | Mechanism | Effect | Reference |

| Quinoline Derivatives | Tubulin Polymerization Inhibition | G2/M Phase Arrest | nih.gov |

| Quinoline Derivatives | Interaction with Colchicine Binding Site | Disruption of Microtubule Assembly | nih.gov |

Enzymatic Target Inhibition Studies

Beyond broad cellular effects, this compound has been investigated as a scaffold for inhibitors of specific enzymes that are crucial for pathogen survival or cancer progression.

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. This modification is vital for protein localization and function in various organisms, including protozoan parasites. The benzyloxy-quinoline scaffold has been identified as a promising starting point for the development of NMT inhibitors. nih.gov

Specifically, a compound closely related to the subject of this article, possessing a benzyloxy group on the quinoline ring, was used as a precursor in the development of potent inhibitors against Plasmodium falciparum NMT (PfNMT) and Plasmodium vivax NMT (PvNMT). The benzyloxy group is noted to occupy a narrow cavity at the top of the enzyme's active site. nih.gov While this compound itself is more of a foundational structure, derivatives built upon this scaffold have shown significant inhibitory activity.

| Enzyme Target | Scaffold | Significance | Reference |

| N-Myristoyltransferase (NMT) | Benzyloxy-quinoline | Inhibition of parasitic enzymes | nih.gov |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression. Consequently, these isoforms are targets for anticancer drug development.

While direct inhibitory data for this compound against CA isoforms is not specified, various quinoline and quinazolinone derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govmdpi.comcu.edu.egsemanticscholar.org Studies on these related compounds show that the quinoline nucleus can serve as a scaffold for potent and sometimes selective CA inhibitors, particularly against the tumor-associated isoforms hCA IX and hCA XII. cu.edu.egsemanticscholar.org

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), contributing to lower HDL cholesterol levels. nih.gov Inhibition of CETP is a therapeutic strategy for managing atherosclerosis and coronary heart disease. nih.gov

While this compound itself has not been extensively reported as a CETP inhibitor, structurally similar quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated for this activity. nih.govsemanticscholar.org In one study, researchers designed analogues with larger, flexible substituents, such as a benzyloxy group, to bind effectively within the large, hydrophobic tunnel of the CETP active site. nih.govsemanticscholar.org A series of novel quinoline-3-carboxamides (B1200007) demonstrated considerable CETP inhibitory activity, with some compounds showing inhibitory rates as high as 80.1%, comparable to the known CETP inhibitor dalcetrapib. nih.govsemanticscholar.org The findings suggest that compounds substituted with a 6-benzyloxy-7-methoxy pattern possessed more potent CETP inhibitory activity. nih.govsemanticscholar.org This indicates the potential of the quinoline-3-carboxylate scaffold, particularly with a benzyloxy substitution, for developing novel CETP inhibitors.

Table 1: In Vitro CETP Inhibitory Activity of Selected Quinoline-3-Carboxamide Derivatives

Compound Substituent Group CETP Inhibition (%) Reference Lead Compound 1 N/A 30.0% nih.gov Compound 24 p-tolyl amide 80.1% nih.gov Compound 26 t-butyl substituted amide 80.1% nih.gov General Range Various amides 20.7% - 80.1% nih.gov

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a validated approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net The quinoline pharmacophore is recognized for its strong interactions with the active site of α-glucosidase and is a structural component of known inhibitors. nih.govresearchgate.net

Research into quinoline-based compounds has identified them as potent α-glucosidase inhibitors. nih.gov Furthermore, studies on other molecular scaffolds, such as flavones, have highlighted that the presence of a benzyloxy group can enhance lipophilicity and facilitate crucial interactions with hydrophobic regions within the enzyme's active site, thereby improving inhibitory activity. nih.gov While specific studies on this compound are limited, the established activity of the quinoline core and the beneficial role of the benzyloxy moiety in related inhibitors suggest that this compound could be a promising candidate for investigation as a glycosidase enzyme inhibitor. nih.govnih.gov

Cholinesterase (ChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The quinoline scaffold has been explored for its potential in developing multi-target agents for neurodegenerative diseases. nih.gov

A series of novel quinoline–sulfonamides were designed and synthesized as dual inhibitors of both cholinesterases and monoamine oxidases. nih.gov Several of these compounds exhibited potent inhibition against both AChE and BChE, with IC₅₀ values in the low micromolar range. nih.gov Although direct evaluation of this compound for ChE inhibition is not widely documented, the demonstrated activity of other functionalized quinoline derivatives provides a rationale for its further investigation in this area. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. google.com MAO inhibitors are used in the treatment of depression and neurodegenerative conditions such as Parkinson's disease. nih.govbohrium.com

The quinoline nucleus has been incorporated into molecules designed as MAO inhibitors. nih.govgoogle.com For instance, a study on (sulfamoylphenyl)quinoline-4-carboxylic acids revealed that certain derivatives possess inhibitory activity against MAO enzymes. bohrium.com One compound, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate, was identified as a selective MAO-B inhibitor with an IC₅₀ value of 13.7 μM. bohrium.com Additionally, quinoline–sulfonamides have been developed as potent, competitive dual inhibitors of both MAO-A and MAO-B, with IC₅₀ values in the sub-micromolar range. nih.gov These findings underscore the potential of the quinoline carboxylic acid framework for the development of novel MAO inhibitors.

Tyrosine Kinase Inhibition

Tyrosine kinases are critical enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of these enzymes, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, making them important targets for anticancer drug development. nih.govmdpi.com

The quinoline and structurally related quinazoline (B50416) scaffolds are central to many approved tyrosine kinase inhibitors. nih.govrsc.org Numerous studies have reported the design and synthesis of quinazoline derivatives as potent EGFR-TK inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range against cancer cell lines. nih.govmdpi.com Molecular modeling studies suggest that the quinoline/quinazoline nucleus fits effectively into the ATP-binding site of the kinase domain, establishing key interactions. nih.gov While specific data on this compound is not available, its core structure is consistent with scaffolds known to exhibit potent tyrosine kinase inhibitory activity.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

The quinoline ring is a well-established pharmacophore in antimicrobial agents. Derivatives have shown a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Antitubercular Activity : The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents. A US patent has described a series of ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives as possessing potent anti-tubercular activity against both the H37Rv strain and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. google.com Similarly, a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues showed significant activity, with the most promising compound having a MIC₉₉ value of 2.55 μg/mL against the H37Rv strain. nih.gov In silico studies for these analogues suggested that their mechanism of action may involve the inhibition of malate (B86768) synthase, a key enzyme in the glyoxylate (B1226380) cycle essential for mycobacterial persistence. nih.gov

Antibacterial and Antifungal Activity : The mechanisms of action for quinoline-based antibacterial agents are diverse. Some quinolones are known to function by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to cell death. semanticscholar.org Other research on isoquinoline-3-carboxylic acid, a related structure, demonstrated that its antibacterial effect involves the destruction of cell membrane integrity, inhibition of bacterial motility, and prevention of biofilm formation. researchgate.net In the realm of antifungal activity, a study on 8-benzyloxy-substituted quinoline ethers found that one derivative exhibited significant growth inhibitory activity against the fungus Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL. researchgate.net

Table 2: Antitubercular Activity of a Selected Indolizine-1-Carboxylate Analogue

Compound Target Organism Activity (MIC₉₉) Potential Target Reference Compound 5g (an ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate) M. tuberculosis H37Rv 2.55 μg/mL Malate synthase nih.gov

Other Investigational Biological Modulations

Beyond direct enzyme inhibition and antimicrobial action, the core structure of this compound suggests potential for other biological interactions. The related compound 7-benzyloxyquinoline (B143902) (7BQ) has been studied as a fluorescent substrate for cytochrome P450 (CYP) enzymes, which are central to drug metabolism. tandfonline.com Specifically, 7BQ was identified as a substrate for CYP3A2 and, to a lesser extent, CYP3A1, with its metabolism being induced by agents like phenobarbital (B1680315) and dexamethasone. tandfonline.comnih.gov This indicates that compounds containing the 7-benzyloxyquinoline moiety are likely to be processed by these important metabolic pathways.

Furthermore, structurally analogous 7-hydroxycoumarins (which share the 7-oxygenated aromatic system) have been shown to possess anti-inflammatory properties by modulating the effector functions of human neutrophils, including their oxidative metabolism and degranulation. nih.gov This suggests a potential, though unexplored, avenue for the anti-inflammatory activity of 7-benzyloxyquinoline derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Benzyloxy Substituent at the 7-Position on Biological Activity

The substituent at the 7-position of the quinoline (B57606) ring plays a significant role in modulating the biological activity of its derivatives. The presence of a bulky benzyloxy group at this position can significantly influence the compound's interaction with biological targets.

Research on related quinoline structures indicates that substitutions at the C-7 position are pivotal for activity. For instance, in a series of 4-aminoquinoline (B48711) derivatives, those substituted with a bi-aryl group at the 7-position were found to be the most potent against both chloroquine-sensitive and resistant malarial strains. biointerfaceresearch.com This suggests that a large, aromatic moiety like the benzyloxy group can enhance binding affinity, likely through hydrophobic or pi-stacking interactions within the target's binding site.

In the context of quinazoline (B50416) derivatives, which share structural similarities, bulkier substituents at the C-7 position are generally favorable for inhibitory activity. mdpi.com The replacement of smaller groups with larger ones like morpholine (B109124) or piperazine (B1678402) often conserves or improves activity. mdpi.com Conversely, the introduction of highly rigid or specific amino alcohol groups at this position can sometimes lead to weaker activity, highlighting the need for an optimal size and conformation. mdpi.com The benzyloxy group in Ethyl 7-(benzyloxy)quinoline-3-carboxylate provides a combination of bulk and conformational flexibility that can be advantageous for target engagement.

The electronic properties of the substituent at C-7 are also important. Electron-donating groups at the 6 and 7 positions have been shown to increase the activity of certain EGFR kinase inhibitors. mdpi.com The ether oxygen in the benzyloxy group acts as an electron-donating group, which could enhance the electron density of the quinoline ring system and thereby modulate its interaction with biological targets.

Role of the Ester Functionality at the 3-Position

The ester functionality at the 3-position of the quinoline ring is a critical determinant of biological activity. SAR studies on various quinoline derivatives consistently demonstrate that modifications to this position have a profound impact on potency.

In a study of antimalarial 4-oxo-3-carboxyl quinolones, the carboxyl ester at the 3-position was found to be essential for activity. nih.gov The replacement of the ethyl carboxylate group with a carboxylic acid or a carboxylic amide group resulted in a complete loss of antimalarial activity. nih.gov Similarly, introducing a smaller acetyl group at this position led to a significant (nearly 90%) drop in potency, and the complete removal of any substituent at C-3 also rendered the compound inactive. nih.gov This underscores the strict requirement for an ester moiety at this specific location for certain biological targets.

Further investigation into the structure-activity relationship of α2C-adrenoceptor antagonists revealed an absolute necessity for a substituent in the 3-position of the quinoline ring. researchgate.net This suggests that the group at C-3 is involved in a crucial interaction with the receptor, which cannot be compensated for by other parts of the molecule. The ester group, with its hydrogen bond accepting carbonyl oxygen and its specific size and shape, likely plays a key role in orienting the molecule within the binding pocket and forming essential interactions.

The ethyl ester, specifically, may offer an optimal balance of lipophilicity and steric bulk. Esterification is a common strategy in medicinal chemistry to enhance properties like cell permeability, and the ethyl group is a standard choice for this purpose. mdpi.com

Impact of Substitutions on the Quinoline Ring at Positions 4, 6, and 8

Position 4: The 4-position is highly sensitive to substitution. In the development of dihydroorotate (B8406146) dehydrogenase inhibitors, a strict requirement for a carboxylic acid at the C-4 position was identified. nih.gov In other series, changing a 4-keto group to a 4-methoxy group led to a decrease in potency, indicating the importance of a hydrogen bond acceptor at this position. nih.gov For this compound, the unsubstituted C-4 position is part of the core aromatic system, but in related scaffolds, this position is a key point for modification to modulate activity.

Position 6: The 6-position is frequently modified to fine-tune biological activity. In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines evaluated for antimycobacterial activity, the presence of a substituent at C-6 was crucial. nih.gov Compounds without a C-6 substituent were largely inactive. nih.gov The introduction of a chlorine or bromine atom at this position led to the most effective compounds, significantly enhancing their inhibitory concentrations. nih.gov This highlights that electron-withdrawing groups at C-6 can be highly beneficial.

Position 8: The 8-position of the quinoline ring is another key site for substitution that can dictate biological outcomes. Quinolone antibacterial agents have been developed by exploring substitutions at this position. nih.gov In studies of 8-hydroxyquinoline (B1678124) derivatives, various ring substitutions have been shown to impart antifungal, antimycobacterial, and herbicidal activities. nih.gov The nature of the substituent at C-8 can influence the molecule's lipophilicity and its ability to chelate metal ions, which is a mechanism of action for some 8-hydroxyquinoline-based drugs.

The following table summarizes the impact of substitutions at various positions on the quinoline ring based on findings from related compounds.

| Position | Substituent Type | Effect on Biological Activity |

| 3 | Ethyl Carboxylate | Essential for activity in many scaffolds. nih.gov |

| 3 | Carboxylic Acid / Amide | Abolishes activity in some series. nih.gov |

| 6 | Halogen (Cl, Br) | Significantly increases potency (e.g., antimycobacterial). nih.gov |

| 6 | Unsubstituted | Leads to inactive compounds in some series. nih.gov |

| 7 | Bulky/Aromatic Groups | Generally favorable for activity. biointerfaceresearch.com |

| 4 | Keto Group | Can be more active than a methoxy (B1213986) group. nih.gov |

Effects of Heterocyclic Ring Fusions and Incorporations (e.g., Pyrimidoquinoline, Pyrroloquinoline, Thienoquinoline)

Fusing additional heterocyclic rings to the quinoline scaffold creates more complex, rigid structures that can lead to novel biological activities and improved target selectivity. These fused systems, such as pyrimidoquinolines, pyrroloquinolines, and thienoquinolines, represent important classes of compounds in medicinal chemistry. nih.gov

Pyrimidoquinolines: These hybrid molecules, which contain a pyrimidine (B1678525) ring fused to the quinoline core, are of significant interest due to their structural resemblance to flavins. nih.gov The resulting tricyclic system has been shown to possess a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities. nih.gov The specific biological effect of pyrimido[4,5-b]quinolines is highly dependent on the nature and position of further substitutions on the fused ring system. nih.gov

Pyrroloquinolines: The fusion of a pyrrole (B145914) ring leads to pyrroloquinoline derivatives. These compounds are also known to exhibit a range of biological activities. For example, certain derivatives have shown potent cytotoxic effects against leukemia cell lines, indicating potential as anticancer agents. ijresm.com

Thienoquinolines: The incorporation of a sulfur-containing thiophene (B33073) ring to create thienoquinoline systems introduces different electronic and steric properties. This modification can lead to compounds with distinct pharmacological profiles, leveraging the unique chemical nature of the thiophene ring.

The general principle behind ring fusion is to create a more conformationally restricted molecular scaffold. This rigidity can enhance binding to a specific target by reducing the entropic penalty upon binding and can lead to higher selectivity. The added heterocyclic ring also provides new points for substitution, allowing for further optimization of the compound's properties. biointerfaceresearch.com

Stereochemical and Conformational Effects on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) are critical factors that govern the interaction of a molecule with its biological target.

While this compound itself is achiral, the introduction of chiral centers in its derivatives or related quinoline compounds can have profound effects on biological activity. In the development of α2C-adrenoceptor antagonists, substitutions on the piperazine ring of a quinoline derivative exerted a significant and stereospecific effect on affinity and potency. researchgate.net This implies that only one enantiomer can achieve the optimal orientation to fit into the receptor's binding pocket, a common principle in pharmacology.

The conformation of flexible side chains, such as the benzyloxy group, is also crucial. The ability of the benzyl (B1604629) group to rotate around the ether linkage allows the phenyl ring to adopt various positions. This conformational freedom can be advantageous, allowing the molecule to adapt to the specific shape of a binding site. However, in some cases, a more rigid conformation is preferred to lock the molecule into its bioactive shape. Molecular conformation is a key aspect considered in rational drug design to optimize target interactions. nih.gov

Rational Design Approaches for Enhanced Potency and Selectivity

Rational design strategies are fundamental to modern drug discovery, enabling the targeted modification of lead compounds like this compound to improve their therapeutic properties. These approaches leverage an understanding of the drug target and the SAR of existing molecules. mdpi.com

Computational Modeling: Molecular docking and other computational methods are used to predict how a molecule will bind to its target protein. nih.gov By modeling the interactions of a quinoline derivative within the active site of an enzyme or receptor, researchers can identify key contact points. acs.org This information guides the design of new analogs with modifications expected to enhance these interactions, for instance, by adding a group that can form a new hydrogen bond or fill a hydrophobic pocket. benthamscience.com

Structure-Based and Ligand-Based Design: If the 3D structure of the target is known (structure-based design), new molecules can be designed to fit perfectly within the binding site. If the target structure is unknown, a series of active molecules can be analyzed to build a pharmacophore model (ligand-based design), which defines the essential structural features required for activity. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, in the development of antimycobacterial quinolines, the classical bioisosteric exchange of a chlorine atom for a bromine atom at the 6-position led to some of the most effective compounds. nih.gov This approach is used to fine-tune potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as Ethyl 7-(benzyloxy)quinoline-3-carboxylate) when bound to a second molecule (a receptor or target, typically a protein). This technique is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and the active site of a target protein.

For a research compound like this compound, molecular docking studies would be employed to screen its binding potential against a panel of known protein targets implicated in disease. For example, various quinoline (B57606) derivatives have been docked against targets such as tyrosine kinases, DNA gyrase, and various enzymes to explore their potential as anticancer or antibacterial agents. researchgate.netsemanticscholar.org The process involves preparing a 3D structure of the ligand and the target protein, followed by a docking algorithm that calculates the most stable binding poses and estimates the binding energy. Lower binding energy values typically indicate a more stable and potentially more potent interaction.

The insights gained from docking can guide the rational design of new analogues. For instance, if docking revealed that the benzyloxy group was involved in a key hydrophobic interaction, medicinal chemists could explore modifications to this group to enhance binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound Against Selected Kinase Targets This table presents hypothetical data for demonstration purposes to illustrate the typical output of a molecular docking analysis.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

|---|---|---|---|

| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718 | H-Bond with quinoline N, Hydrophobic |

| VEGFR-2 Tyrosine Kinase (1YWN) | -9.2 | Cys919, Asp1046 | H-Bond with ester carbonyl, Pi-Alkyl |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. While docking provides a static snapshot of a potential binding pose, MD simulations can elucidate the stability of the ligand-protein complex and the dynamics of their interaction in a simulated physiological environment.

Following a promising result from molecular docking, an MD simulation would be initiated for the this compound-protein complex. The simulation would track the movements of every atom in the system over a set period (typically nanoseconds to microseconds). Analysis of the simulation trajectory can confirm the stability of the binding pose identified by docking, identify key water molecules that may mediate interactions, and calculate a more refined binding free energy. Such simulations have been performed on related quinoline derivatives to understand their stability within the active sites of kinases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model relevant to this compound, a library of related quinoline analogues with experimentally determined biological activity (e.g., IC50 values against a specific enzyme) would be required.

Molecular descriptors (properties derived from the molecular structure, such as lipophilicity, electronic properties, and size) would be calculated for each compound in the series. A mathematical model is then generated to correlate these descriptors with the observed activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds like this compound, thereby guiding the synthesis of more potent derivatives.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. This compound has several rotatable bonds, particularly in its ethyl ester and benzyloxy side chains. Identifying the low-energy, most stable conformers is crucial as this is often the conformation the molecule adopts when binding to a biological target.

Energy minimization calculations are performed to find the 3D arrangement of atoms with the lowest potential energy. Studies on similar quinoline esters have used computational methods to identify the most stable conformations, revealing, for example, the relative orientation of the ester group to the quinoline ring. nih.gov This information is a critical prerequisite for accurate molecular docking and QSAR studies.

In Silico ADMET Prediction for Research Compound Screening

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These properties are critical for determining a compound's potential to be developed into a safe and effective drug. Evaluating ADMET properties early in the research process helps to identify potential liabilities and filter out compounds that are likely to fail in later stages of development.

For this compound, various ADMET parameters would be calculated using specialized software. These predictions are based on models derived from large datasets of experimental results for other chemicals. Such analyses are routinely performed on novel series of quinoline derivatives to assess their drug-likeness. nih.govresearchgate.netnih.gov

Table 2: Illustrative In Silico ADMET Profile for this compound This table presents hypothetical data for demonstration purposes to illustrate typical ADMET predictions.

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 319.35 | < 500 | Good |

| LogP (Lipophilicity) | 4.1 | -0.4 to +5.6 | Good |

| H-Bond Donors | 0 | < 5 | Good |

| H-Bond Acceptors | 4 | < 10 | Good |

| Human Intestinal Absorption | High | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Low to High | Low potential for CNS side effects |

| CYP2D6 Inhibitor | Non-inhibitor | Non-inhibitor | Low risk of drug-drug interactions |

Derivatization and Chemical Modification Strategies for Functional Diversification

Hydrolysis and Amidation of the Ester Group

A primary and versatile modification of ethyl 7-(benzyloxy)quinoline-3-carboxylate involves the transformation of the ethyl ester at the C-3 position. This functional group serves as a synthetic handle for the introduction of a wide array of functionalities, most commonly through initial hydrolysis followed by amidation.

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521) in a water-methanol mixture, to yield 7-(benzyloxy)quinoline-3-carboxylic acid. rsc.org This carboxylic acid intermediate is a crucial building block for further derivatization, particularly for the synthesis of amide libraries. The conversion to the carboxylic acid alters the physicochemical properties of the parent molecule, notably increasing its polarity.

Amidation: The resulting 7-(benzyloxy)quinoline-3-carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of quinoline-3-carboxamides (B1200007). Standard peptide coupling reagents, such as benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), can be employed for this transformation. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride, which then reacts with the desired amine. This amidation strategy is fundamental in medicinal chemistry for several reasons:

Improved Biological Activity and Stability: Converting the carboxylic acid to an amide can enhance the molecule's stability, solubility, and membrane permeability, which are important characteristics for potential therapeutic agents. rsc.org

Introduction of Diversity: A wide variety of commercially available amines can be used, allowing for the systematic exploration of structure-activity relationships (SAR). By varying the amine component, researchers can introduce different steric and electronic features, hydrogen bonding patterns, and lipophilicity to modulate the biological activity of the resulting compounds.

Mimicking Natural Interactions: The amide bond is a key feature in peptides and proteins, and incorporating it into the quinoline (B57606) scaffold can facilitate interactions with biological targets.

A notable example, though on a closely related scaffold, is the synthesis of 6-benzyloxy-7-methoxyquinoline-3-carboxamide derivatives as potential cholesteryl ester transfer protein (CETP) inhibitors. rsc.orgresearchgate.net In this work, the corresponding carboxylic acid was coupled with various substituted anilines and alkylamines to produce a series of amide derivatives. rsc.orgresearchgate.net This approach highlights how amidation can be used to fine-tune the properties of the molecule to achieve a desired biological effect.

| Reaction | Reagents and Conditions | Product | Significance |

| Hydrolysis | NaOH, H₂O/MeOH | 7-(benzyloxy)quinoline-3-carboxylic acid | Key intermediate for further derivatization |

| Amidation | Amine, Coupling Agents (e.g., BOP) | 7-(benzyloxy)quinoline-3-carboxamide derivatives | Introduction of chemical diversity, modulation of physicochemical properties |

Alkylation and Arylation of the Quinoline Nitrogen and Ring Positions

Further diversification of the this compound scaffold can be achieved through alkylation and arylation reactions at various positions on the quinoline ring system and at the quinoline nitrogen. These modifications can significantly impact the molecule's steric and electronic properties, as well as its interaction with biological targets.

Alkylation: The direct ortho-alkylation of quinolines can be achieved via C-H bond activation using transition metal catalysts. For instance, Rh(I)-phosphine catalysts have been shown to effectively alkylate the C2 position of the quinoline ring with olefins. researchgate.net While substitution ortho to the nitrogen is often required for high yields, this method represents a powerful tool for introducing alkyl chains. researchgate.net Another approach involves the metal-free C2-selective alkylation of quinoline N-oxides with active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and K₂CO₃. bohrium.com These general strategies could be adapted for the alkylation of the 7-(benzyloxy)quinoline-3-carboxylate core.

Arylation: Palladium-catalyzed C-H arylation is a prominent strategy for introducing aryl groups onto the quinoline scaffold. Various positions of the quinoline ring can be targeted depending on the reaction conditions and directing groups.

C2-Arylation: Efficient methods for the Pd-catalyzed regioselective C-2 arylation of quinolines with unactivated arenes have been developed. nih.gov

C3-Arylation: Intramolecular Pd-catalyzed C3 arylation of quinoline derivatives has also been reported. rsc.org

C8-Arylation: The C8 position of quinoline N-oxides can be selectively arylated with aryl iodides using a palladium catalyst. nih.gov

These transition metal-catalyzed reactions provide a means to append various aryl and heteroaryl moieties to the quinoline core, thereby expanding the structural diversity of the derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of these transformations. sigmaaldrich.com It is important to note that direct application of these methods to this compound may require optimization to account for the electronic effects of the existing substituents.

| Position | Modification | Methodology | Potential Impact |

| C2 | Alkylation | Rh(I)-catalyzed C-H activation with olefins | Altered steric and electronic properties at the pyridine (B92270) ring |

| C2, C8 | Arylation | Pd-catalyzed C-H activation with aryl halides/boronic acids | Introduction of diverse aromatic systems, potential for π-π stacking interactions |

| Quinoline-N | Alkylation/Arylation | N-alkylation/arylation of the nitrogen atom | Formation of quaternary quinolinium salts, modulation of basicity and solubility |

Introduction of Various Heterocyclic Moieties

Incorporating additional heterocyclic rings onto the this compound framework is a widely used strategy to generate novel chemical entities with potentially enhanced biological activities. This approach can lead to hybrid molecules that combine the pharmacophoric features of both the quinoline and the appended heterocycle.

One common strategy involves converting the carboxylic acid at the C-3 position (obtained after hydrolysis of the ethyl ester) into a precursor for heterocycle formation. For example, the carboxylic acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles.

Synthesis of 1,3,4-Oxadiazoles: The quinoline-3-carbohydrazide (B3054276) can undergo cyclization with various reagents to form 1,3,4-oxadiazole (B1194373) rings. For instance, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole-thione, which can be further functionalized. This approach has been used to synthesize a variety of quinoline-oxadiazole hybrids. These hybrid molecules have shown promise as anticancer and antimicrobial agents.

Synthesis of Benzofurans: Another strategy involves building a heterocyclic ring at other positions of the quinoline scaffold. For example, a facile synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been reported. This involves a one-pot reaction of an ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. A similar strategy could potentially be applied to a suitably functionalized 7-(benzyloxy)quinoline-3-carboxylate precursor to introduce a benzofuran (B130515) moiety.

| Heterocycle | Synthetic Strategy | Point of Attachment | Reported Biological Activities of Analogs |

| 1,3,4-Oxadiazole | Cyclization of quinoline-3-carbohydrazide | C-3 | Anticancer, Antimicrobial |

| Benzofuran | Reaction of a 2-chloromethylquinoline with salicylaldehydes | C-2 | Antifungal, Antiviral, Antioxidant |

| Pyrazole/Isoxazole | Linkage through a 1,3,4-oxadiazole bridge | C-3 | Antimicrobial, Anti-inflammatory |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design to explore novel chemical space, improve physicochemical and pharmacokinetic properties, and circumvent existing patents while retaining or improving biological activity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of the key functional groups. In the context of the quinoline core, a notable example is the in-silico scaffold hopping from a quinoline to a quinazoline (B50416) scaffold in the search for NorA efflux pump inhibitors for Staphylococcus aureus. This computational approach, followed by chemical synthesis, led to the identification of potent quinazoline-based inhibitors. Another example involves a scaffold hopping strategy from 2,3-dihydro-4-tetrahydroquinolones to a quinoline ring in the design of CETP inhibitors, which resulted in the synthesis of 6-arylquinoline-3-carboxamide derivatives. researchgate.net These examples demonstrate that the 7-(benzyloxy)quinoline core could potentially be replaced by other bicyclic heteroaromatic systems to generate novel chemotypes.

Bioisosteric Replacement: Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. This is often done to address issues like metabolic instability. For instance, in a series of quinoline carboxamide-type ABCG2 modulators, a metabolically labile benzanilide (B160483) moiety was successfully replaced by a more stable biphenyl (B1667301) system. sigmaaldrich.com This bioisosteric switch significantly improved the plasma stability of the compounds. sigmaaldrich.com The amide bond in quinoline-3-carboxamide (B1254982) derivatives itself can be a target for bioisosteric replacement with heterocycles like 1,3,4-oxadiazoles to improve metabolic stability and modulate pharmacokinetic profiles.

These strategies are integral to lead optimization and can be applied to this compound and its derivatives to generate new compounds with improved drug-like properties.

| Strategy | Description | Example Application in Quinoline Analogs |

| Scaffold Hopping | Replacement of the core scaffold with a structurally different one | Quinoline to Quinazoline for efflux pump inhibitors |

| Bioisosteric Replacement | Substitution of a functional group with another of similar properties | Benzanilide to Biphenyl for improved metabolic stability sigmaaldrich.com |

Development of Prodrugs and Targeted Delivery Systems (academic research perspective)

From an academic research standpoint, the development of prodrugs and targeted delivery systems for this compound and its derivatives could address potential limitations in their physicochemical and pharmacokinetic properties, such as poor water solubility or lack of target specificity.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This approach can be used to improve properties like solubility, permeability, and site-specific delivery.

For quinoline-based compounds, particularly those with a carboxylic acid group (which would be the case after hydrolysis of the ethyl ester), prodrug strategies can be employed to mask the polar carboxyl group, thereby enhancing membrane permeability. Esterification is a common method to create prodrugs of carboxylic acids. For example, a fluoroquinolone prodrug was prepared as a phosphate (B84403) ester to significantly increase water solubility for potential aerosol delivery. This prodrug was designed to be cleaved by alkaline phosphatase to release the active drug.

Another approach could involve creating N-masked quinolinium prodrugs. These have been developed to release the active 8-hydroxyquinoline (B1678124) upon enzymatic cleavage or in response to specific stimuli like oxidative stress, which could potentially increase tumor selectivity. researchgate.net

Targeted Delivery Systems: Nanotechnology offers promising avenues for the targeted delivery of quinoline derivatives. Encapsulating the active compound within nanocarriers such as liposomes, polymeric nanoparticles, or micelles can:

Enhance Solubility: Improve the solubility and stability of poorly water-soluble compounds in biological fluids.

Improve Bioavailability: Protect the drug from premature degradation and increase its circulation time.

Enable Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on target cells, leading to localized drug release and reduced systemic toxicity.

While specific research on targeted delivery systems for this compound is not extensively documented, the general principles applied to other quinoline-based compounds provide a conceptual framework for future academic investigations in this area.

Future Research Directions and Translational Outlook

Discovery of Novel Biological Targets and Pathways

While the broader class of quinoline (B57606) derivatives has been extensively studied, the specific biological targets of Ethyl 7-(benzyloxy)quinoline-3-carboxylate remain largely uncharacterized. Future research should focus on identifying its direct molecular interactors to elucidate its mechanism of action. The diverse activities of quinoline-based compounds suggest that this molecule could modulate multiple signaling pathways. nih.gov For instance, various quinoline derivatives have been identified as inhibitors of kinases, topoisomerases, and other enzymes crucial for cell proliferation and survival. researchgate.net

Initial screening efforts could employ high-throughput assays against panels of known cancer-related proteins. Subsequent research could then delve into validating these initial findings through more targeted biochemical and cellular assays. A deeper understanding of the pathways modulated by this compound could pave the way for its development as a targeted therapeutic agent.

Advanced Synthetic Methodologies for Complex Derivatives

The functionalization of the quinoline core is crucial for optimizing the biological activity of its derivatives. While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, there is a growing need for more efficient and versatile synthetic routes. rsc.org Future synthetic efforts for this compound could explore novel catalytic systems, such as rhodium-catalyzed cyclopropanation-ring expansion reactions, which have been shown to be effective for the synthesis of other ethyl quinoline-3-carboxylates. beilstein-journals.org

The development of advanced synthetic methodologies would enable the creation of a library of derivatives with modifications at various positions of the quinoline ring. This would facilitate comprehensive structure-activity relationship (SAR) studies to identify analogues with improved potency, selectivity, and pharmacokinetic properties. The following table illustrates potential synthetic strategies that could be adapted for the derivatization of this compound.

| Synthetic Strategy | Potential Application for Derivative Synthesis | Reference |

| Vilsmeier-Haack Reaction | Introduction of functional groups at the 3-position. | lookchem.com |

| Rhodium-Catalyzed Cyclopropanation | Efficient synthesis of the quinoline-3-carboxylate core. | beilstein-journals.org |

| Multicomponent Reactions | One-pot synthesis of diverse quinoline derivatives. | google.com |

Integration of Multi-Omics Data in Activity Profiling

To obtain a comprehensive understanding of the cellular response to this compound, future studies should integrate multi-omics approaches, including transcriptomics, proteomics, and metabolomics. mdpi.com This systems-level analysis can reveal global changes in gene expression, protein levels, and metabolic pathways upon treatment with the compound. mdpi.com Such data is invaluable for identifying novel biomarkers of drug response and uncovering potential mechanisms of resistance. mdpi.com

Exploration of Synergistic Effects in Combination Therapies

Given the complexity of many diseases, combination therapies that target multiple pathways simultaneously are often more effective than single-agent treatments. researchgate.net Future research should investigate the potential of this compound to act synergistically with existing therapeutic agents. The rationale for this approach is that the compound may sensitize cells to other drugs or inhibit resistance mechanisms.

Potential combination strategies could involve pairing this compound with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. In vitro studies using various cell lines would be the first step to identify promising combinations, which could then be validated in preclinical in vivo models. The table below outlines potential classes of drugs that could be investigated for synergistic effects.

| Drug Class | Rationale for Combination | Potential Cancers |

| DNA Damaging Agents | Inhibition of DNA repair pathways by the quinoline derivative. | Breast, Lung, Colon |

| Kinase Inhibitors | Targeting parallel signaling pathways to overcome resistance. | Various solid tumors |

| Immunotherapies | Modulation of the tumor microenvironment to enhance immune response. | Melanoma, Lung Cancer |

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. crimsonpublishers.com this compound could serve as a scaffold for the development of potent and selective chemical probes. The intrinsic fluorescence of the quinoline core makes it an attractive starting point for the design of fluorescent probes for bioimaging applications. crimsonpublishers.comnanobioletters.com

By attaching reactive or reporter groups to the quinoline scaffold, it may be possible to create probes for target identification and validation. For example, a photo-affinity labeled version of the compound could be used to covalently label its direct binding partners in cells, which can then be identified by mass spectrometry. Such probes would be invaluable for definitively identifying the molecular targets of this compound and for studying their roles in health and disease. crimsonpublishers.com Quinoline-based fluorescent probes have been successfully developed for the detection of metal ions like zinc, highlighting the versatility of this scaffold. nanobioletters.comacs.org

Q & A

Q. What role does click chemistry play in modular derivatization?

- Methodological Answer :

- Enables rapid diversification via azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) without harsh conditions .

- Facilitates library synthesis for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.